Thiamine bromide, monohydrobromide
Description
Thiamine bromide, monohydrobromide (CAS: 6309-04-2) is a hydrobromide salt of thiamine (vitamin B1), with the chemical formula C₁₃H₂₀Br₂N₄OS . It is a synthetic derivative used in pharmaceutical preparations to address thiamine deficiency. Structurally, it consists of a thiazole ring linked to a pyrimidine moiety, with bromide anions stabilizing the positively charged thiamine molecule. This compound is administered orally or parenterally and undergoes phosphorylation in vivo to form active coenzymes like thiamine diphosphate (TDP), critical for carbohydrate metabolism and neurological function .
Properties
CAS No. |
4234-86-0 |
|---|---|
Molecular Formula |
C12H18Br2N4OS |
Molecular Weight |
426.17 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide |
InChI |
InChI=1S/C12H17N4OS.2BrH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1 |
InChI Key |
BICSXHHXUZPOLW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiamine bromide, monohydrobromide can be synthesized by reacting thiamine with hydrobromic acid. The reaction typically involves dissolving thiamine in water and then adding hydrobromic acid to the solution. The mixture is then neutralized with potassium carbonate to precipitate the this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiamine bromide, monohydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most common reactions is the oxidation of thiamine to thiochrome, which is used in the fluorometric determination of thiamine .
Common Reagents and Conditions
Oxidation: Hexacyanoferrate(III) in alkaline solution is commonly used to oxidize thiamine to thiochrome.
Reduction: Thiamine can be reduced using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with various nucleophiles.
Major Products
Oxidation: Thiochrome
Reduction: Reduced thiamine derivatives
Substitution: Various substituted thiamine derivatives
Scientific Research Applications
Thiamine bromide, monohydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its role in cellular metabolism and enzyme function.
Medicine: Used to treat thiamine deficiency, Wernicke-Korsakoff syndrome, and other related conditions.
Industry: Used in the fortification of foods and in the production of dietary supplements.
Mechanism of Action
Thiamine bromide, monohydrobromide exerts its effects by being converted into thiamine pyrophosphate, an active coenzyme in the body. Thiamine pyrophosphate is essential for the function of several enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase . These enzymes play a critical role in the Krebs cycle, which is vital for energy production in cells .
Comparison with Similar Compounds
Thiamine Chloride Hydrochloride
- Chemical Structure : Similar core structure but stabilized by chloride (Cl⁻) instead of bromide (Br⁻).
- Stability : Thiamine chloride hydrochloride exhibits pH-dependent degradation. At pH 3, its degradation follows first-order kinetics, with stability influenced by concentration (e.g., 20 mg/mL solutions show faster pH drop than 1 mg/mL) .
- Applications : Widely used in dietary supplements and fortified foods. Unlike thiamine bromide, it is less prone to anion-specific interactions in enzymatic systems .
Thiamine Mononitrate
- Stability : More stable in dry formulations than thiamine bromide. However, in aqueous solutions, it degrades similarly to chloride salts under acidic conditions .
- Bioavailability : Comparable to thiamine bromide but preferred in food fortification due to neutral taste and higher thermal stability .
Thiamine Pyrophosphate (TDP, Cocarboxylase)
- Function : The bioactive phosphorylated form of thiamine. Unlike thiamine bromide, TDP directly participates in enzymatic reactions, such as pyruvate decarboxylation and transketolase activity .
- Stability : Less stable than thiamine bromide; loses 12–28% of content over 31 days under varying storage conditions, compared to 10–21% loss for thiamine hydrochloride .
Thiamine Thiocarbamate
- Structure: A synthetic derivative with a thiocarbamate group replacing the hydroxyl.
Structural and Functional Differences
Anion Interactions
- Thiamine bromide forms stronger hydrogen bonds and electrostatic interactions with anions compared to chloride derivatives, as seen in crystal structures . This may influence its solubility and pharmacokinetics.
- Bromide’s larger ionic radius (196 pm vs. 181 pm for Cl⁻) alters crystal packing and dissolution rates .
Degradation Pathways
- Thiamine bromide degrades via pH-dependent hydrolysis, similar to other salts. However, bromide anions may catalyze unique side reactions under oxidative conditions, unlike chloride .
Pharmacological and Biochemical Roles
| Compound | Bioactivation | Key Role | Therapeutic Use |
|---|---|---|---|
| Thiamine bromide | Phosphorylation to TDP | Precursor for coenzyme synthesis | Deficiency treatment |
| Thiamine pyrophosphate | Directly active | Decarboxylation of α-keto acids | Metabolic disorders (e.g., Wernicke’s encephalopathy) |
| Thiamine mononitrate | Phosphorylation to TDP | Food fortification, heat-stable form | Dietary supplements |
Degradation Kinetics
Factors Influencing Stability
- pH : Acidic conditions (pH < 5) accelerate degradation across all derivatives .
- Temperature : Storage above 25°C increases degradation rates by 2–3× .
Research and Development
- Synthetic analogs: Thiamine bromide derivatives are explored for non-coenzymatic roles, such as regulating glutamate dehydrogenase activity .
- Drug delivery : Bromide’s lipophilicity may enhance blood-brain barrier penetration compared to chloride .
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